N-phenethyl-4-(pyridazin-3-yloxy)piperidine-1-carboxamide
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Overview
Description
N-phenethyl-4-(pyridazin-3-yloxy)piperidine-1-carboxamide is a complex organic compound that features a piperidine ring substituted with a phenethyl group and a pyridazin-3-yloxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenethyl-4-(pyridazin-3-yloxy)piperidine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate amines and carbonyl compounds.
Introduction of the phenethyl group: This step often involves nucleophilic substitution reactions where a phenethyl halide reacts with the piperidine ring.
Attachment of the pyridazin-3-yloxy moiety: This can be accomplished through etherification reactions, where a pyridazin-3-ol derivative reacts with the piperidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. This often includes the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-phenethyl-4-(pyridazin-3-yloxy)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s biological activity.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s stability and reactivity.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
N-phenethyl-4-(pyridazin-3-yloxy)piperidine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: It is investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-phenethyl-4-(pyridazin-3-yloxy)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses.
Comparison with Similar Compounds
Similar Compounds
N-phenethyl-4-piperidinone: This compound is structurally similar but lacks the pyridazin-3-yloxy moiety.
Pyridazinone derivatives: These compounds share the pyridazine ring but differ in their substituents and overall structure.
Uniqueness
N-phenethyl-4-(pyridazin-3-yloxy)piperidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable scaffold in drug discovery and development.
Biological Activity
N-phenethyl-4-(pyridazin-3-yloxy)piperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article discusses its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a pyridazinyl group and a phenethyl moiety. Its molecular formula allows for various interactions with biological macromolecules, which is critical for its pharmacological effects.
This compound exerts its biological effects through interactions with specific enzymes and receptors. These interactions can modulate several biochemical pathways, leading to potential therapeutic outcomes, including:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in disease progression.
- Receptor Modulation : It can activate or inhibit receptors that trigger beneficial cellular responses.
Biological Activities
Research has highlighted several key biological activities associated with this compound:
- Antimicrobial Activity : Studies suggest that it possesses antimicrobial properties, which may be useful in treating infections caused by resistant strains of bacteria.
- Anticancer Potential : Preliminary investigations indicate that the compound may have anticancer effects, making it a candidate for further exploration in oncology.
- Anti-inflammatory Effects : The compound has been evaluated for its potential to reduce inflammation, which is relevant in various chronic diseases.
In Vitro Studies
In vitro studies have demonstrated the compound's ability to inhibit specific enzymes linked to disease processes. For example:
- A study reported the inhibition of monoamine oxidase (MAO) enzymes, which are implicated in neurodegenerative disorders. The compound showed competitive inhibition characteristics with significant selectivity for MAO-B over MAO-A, suggesting potential applications in treating conditions like Alzheimer's disease .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Variations in substituents on the piperidine ring significantly influence its potency and selectivity against target enzymes. For instance:
Compound Variant | IC50 (µM) | Selectivity Index |
---|---|---|
Parent Compound | 0.039 | 120.8 |
Modified Variant A | 0.013 | 107.4 |
These findings indicate that specific modifications can enhance the compound's inhibitory potency against MAO-B while minimizing toxicity to healthy cells .
Properties
IUPAC Name |
N-(2-phenylethyl)-4-pyridazin-3-yloxypiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c23-18(19-12-8-15-5-2-1-3-6-15)22-13-9-16(10-14-22)24-17-7-4-11-20-21-17/h1-7,11,16H,8-10,12-14H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHPILAMKKVOTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CC=C2)C(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.